alpha-Sinensal

Description

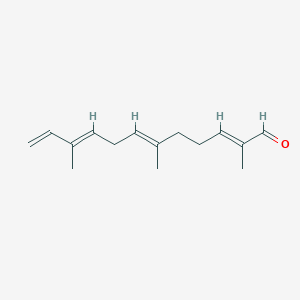

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b13-8+,14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSTYGCNVAVZBK-JQGMZEBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)CCC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C/C=C(\C)/C=C)/CC/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063655, DTXSID90884997 | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

180.00 °C. @ 1.00 mm Hg | |

| Record name | alpha-Sinensal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17909-77-2, 4955-32-2 | |

| Record name | α-Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17909-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Sinensal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E,E)-2,6,10-trimethyldodeca-2,6,9,11-tetraen-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINENSAL, ALPHA- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEZ02PE9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Sinensal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biosynthetic pathway of alpha-Sinensal in citrus fruits?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-sinensal is a key sesquiterpenoid aldehyde that significantly contributes to the characteristic aroma and flavor profile of citrus fruits. Understanding its biosynthetic pathway is crucial for applications in flavor and fragrance industries, as well as for metabolic engineering efforts to enhance desirable traits in citrus varieties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of α-sinensal, from central metabolism to the final product. While a dedicated α-sinensal synthase has not yet been definitively isolated and characterized in citrus, this guide outlines a putative pathway based on established principles of sesquiterpene biosynthesis in plants and detailed studies of analogous enzymes in citrus. This document includes a summary of the enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to illustrate the biochemical transformations and workflows.

Introduction

Citrus fruits are renowned for their complex mixture of volatile organic compounds, among which sesquiterpenes like α-sinensal play a pivotal role in defining their unique sensory attributes.[1] The biosynthesis of these compounds is a complex process, originating from primary metabolism and culminating in a diverse array of specialized molecules. This guide focuses on the core biosynthetic route to α-sinensal, a C15 sesquiterpenoid. The pathway is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which is subsequently converted to α-sinensal, likely through the action of a specific, yet to be fully characterized, terpene synthase.[2]

The Core Biosynthetic Pathway of α-Sinensal

The biosynthesis of α-sinensal can be divided into two main stages: the formation of the universal precursor farnesyl pyrophosphate (FPP), and the subsequent conversion of FPP to α-sinensal.

Stage 1: Biosynthesis of Farnesyl Pyrophosphate (FPP)

FPP is the central precursor for all sesquiterpenes.[3] Its formation begins with the assembly of isoprene units, which can be synthesized through two independent pathways in plants: the mevalonate (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. For sesquiterpene biosynthesis in the cytosol, the MVA pathway is the primary source of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

These C5 units are then sequentially condensed by prenyltransferases to form the C15 FPP molecule.

-

Step 1: Geranyl Pyrophosphate (GPP) Synthesis: Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP).

-

Step 2: Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) then catalyzes the addition of another molecule of IPP to GPP, resulting in the formation of the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP).[4]

Stage 2: Proposed Conversion of FPP to α-Sinensal

The final and committed step in α-sinensal biosynthesis is the conversion of the linear FPP molecule into the specific acyclic aldehyde structure of α-sinensal. This transformation is hypothetically catalyzed by an "α-sinensal synthase," a member of the terpene synthase (TPS) family of enzymes. While this specific enzyme has not been isolated from citrus, the well-characterized valencene synthase (Cstps1) from Citrus sinensis, which converts FPP to the cyclic sesquiterpene valencene, provides a strong model for its potential mechanism.[1]

The conversion of FPP to α-sinensal likely involves a series of carbocation rearrangements initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation would then undergo a series of hydride shifts and rearrangements, followed by oxidation to form the final aldehyde structure. It is also possible that a multi-product sesquiterpene synthase, which are common in citrus, produces α-sinensal as one of its products.[5][6]

Quantitative Data

As the enzyme directly responsible for α-sinensal synthesis has not been purified and characterized, no specific quantitative data for its activity is available. However, data from the well-studied valencene synthase from Citrus sinensis (Cstps1) can provide a benchmark for the expected kinetic properties of a citrus sesquiterpene synthase.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Reference |

| Valencene Synthase (Cstps1) | Farnesyl Pyrophosphate (FPP) | 0.43 ± 0.05 | 0.021 | [1] |

Table 1: Kinetic parameters for the recombinant valencene synthase from Citrus sinensis (Cstps1) expressed in E. coli.

Experimental Protocols

The following protocols are generalized methodologies based on the successful characterization of other citrus terpene synthases, such as valencene synthase, and can be adapted for the identification and characterization of a putative α-sinensal synthase.

Gene Cloning of a Putative α-Sinensal Synthase

Objective: To isolate the full-length coding sequence of a candidate α-sinensal synthase gene from citrus fruit tissue.

Methodology:

-

RNA Extraction: Total RNA is extracted from the flavedo (the colored outer peel) of mature citrus fruits, where sesquiterpene biosynthesis is known to occur.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) primer.

-

Degenerate PCR: Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes from citrus and other plant species. These primers are used to amplify a partial cDNA fragment of the putative α-sinensal synthase.

-

RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length 5' and 3' ends of the cDNA using the sequence of the partial fragment.

-

Full-Length cDNA Amplification: Based on the assembled full-length sequence, gene-specific primers are designed to amplify the complete open reading frame (ORF) from the citrus cDNA library.

-

Sequencing and Analysis: The amplified full-length cDNA is cloned into a sequencing vector and sequenced to confirm its identity and analyze its amino acid sequence for conserved terpene synthase motifs.

Heterologous Expression and Purification of the Recombinant Enzyme

Objective: To produce a sufficient quantity of the active recombinant enzyme for biochemical characterization.

Methodology:

-

Expression Vector Construction: The full-length ORF of the putative α-sinensal synthase is subcloned into an E. coli expression vector, such as pET28a, which allows for the expression of a His-tagged fusion protein.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Extraction: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer.

-

Protein Purification: The His-tagged recombinant protein is purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Activity Assay

Objective: To determine the enzymatic activity and product profile of the recombinant putative α-sinensal synthase.

Methodology:

-

Reaction Mixture: The standard assay mixture contains the purified recombinant enzyme, the substrate farnesyl pyrophosphate (FPP), and a suitable buffer containing divalent cations (e.g., Mg²⁺), which are essential for terpene synthase activity.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane.

-

Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and mass spectrum of the enzymatic product are compared with those of an authentic α-sinensal standard for identification.

-

Kinetic Analysis: To determine the kinetic parameters (K_m and k_cat), the enzyme assays are performed with varying concentrations of the substrate (FPP), and the initial reaction velocities are measured.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed biosynthetic pathway of α-sinensal from acetyl-CoA.

Experimental Workflows

Caption: Experimental workflow for the characterization of a putative α-sinensal synthase.

Conclusion

The biosynthesis of α-sinensal in citrus fruits is a critical component of their aromatic profile. While the upstream pathway leading to the precursor FPP is well-established, the final enzymatic step to α-sinensal remains to be definitively elucidated. The proposed pathway, centered around a putative α-sinensal synthase, provides a strong framework for future research. The experimental protocols outlined in this guide offer a roadmap for the identification, cloning, and characterization of this elusive enzyme. Successful characterization of the α-sinensal biosynthetic pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open new avenues for the metabolic engineering of citrus fruits with enhanced flavor and aroma characteristics.

References

- 1. Citrus fruit flavor and aroma biosynthesis: isolation, functional characterization, and developmental regulation of Cstps1, a key gene in the production of the sesquiterpene aroma compound valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]

The Anticancer Potential of α-Sinensal: A Technical Examination of Its Presumed Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms through which the natural sesquiterpene α-sinensal may exert its anticancer effects. Due to the limited availability of direct research on α-sinensal, this paper draws upon the extensive scientific literature for the closely related and structurally similar sesquiterpene, α-santalol, as a predictive model for its biological activity. This document details the established molecular pathways influenced by α-santalol, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling cascades such as the PI3K/Akt/mTOR and VEGFR2 pathways. All quantitative data from pertinent studies on α-santalol are presented in tabular format for clarity and comparative analysis. Furthermore, detailed experimental protocols for the key assays discussed are provided to facilitate future research. Visual representations of signaling pathways and experimental workflows are rendered using Graphviz (DOT language) to provide clear, logical diagrams. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of α-sinensal and related sesquiterpenes in oncology.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. Sesquiterpenes, a class of C15 isoprenoids, are widely distributed in the plant kingdom and have demonstrated a range of pharmacological activities, including potent anticancer properties. α-Sinensal, a sesquiterpene found in citrus fruits, has emerged as a compound of interest for its potential antitumor effects. However, the molecular mechanisms underlying its activity in cancer cells remain largely uncharacterized.

In contrast, α-santalol, a major constituent of sandalwood oil and a structural analogue of α-sinensal, has been the subject of extensive research, revealing its efficacy against various cancer cell lines.[1] Studies have shown that α-santalol can induce cell cycle arrest and apoptosis, and modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][3] Given the structural similarities between α-sinensal and α-santalol, it is plausible that they share common mechanisms of action.

This technical guide will therefore leverage the existing knowledge on α-santalol to build a comprehensive overview of the likely anticancer mechanisms of α-sinensal. The following sections will delve into the specific molecular pathways, present quantitative data from key studies on α-santalol, provide detailed experimental protocols, and visualize complex biological processes to provide a robust framework for future investigation into α-sinensal as a potential cancer therapeutic.

Core Mechanisms of Action: Insights from α-Santalol

Based on the available scientific literature for α-santalol, the anticancer effects of α-sinensal are likely mediated through a multi-pronged attack on cancer cell biology, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. α-Santalol has been shown to be a potent inducer of apoptosis in various cancer cell lines, including prostate and skin cancer.[1][4] This process is typically initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis.

Key events in α-santalol-induced apoptosis include:

-

Activation of Caspases: Treatment with α-santalol leads to the activation of caspase-3, a key executioner caspase.[4] The activation of initiator caspases, such as caspase-8 and caspase-9, has also been observed, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[4]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. While direct modulation by α-santalol is an area for further research, the involvement of the intrinsic pathway points to a likely influence on these proteins.

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and is observed in cells treated with α-santalol.[4]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. α-Santalol has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in both p53-mutated and p53-wild-type cancer cells.[1][5] This arrest prevents cancer cells from entering mitosis and undergoing division.

The mechanism of G2/M arrest by α-santalol involves the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: α-Santalol treatment has been shown to decrease the expression of Cyclin A, Cyclin B1, CDK1 (also known as Cdc2), and CDK2, which are essential for the G2 to M phase transition.[1]

-

Upregulation of p21: In some cell lines, α-santalol has been observed to induce the expression of the cyclin-dependent kinase inhibitor p21.[5]

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are often driven by the aberrant activation of intracellular signaling pathways. α-Santalol has been shown to target several of these key pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[6][7] α-Santalol has been shown to inhibit this pathway by:

-

Reducing Akt Phosphorylation: Treatment with α-santalol decreases the phosphorylation of Akt at Ser473, thereby inhibiting its activity.[2]

-

Downregulating Survivin: Survivin, an inhibitor of apoptosis protein that is regulated by the Akt pathway, is downregulated by α-santalol treatment.[2]

-

Inhibiting mTOR and p70S6K: α-Santalol has also been shown to inhibit the phosphorylation of mTOR and its downstream effector, p70S6K.[3][8]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. α-Santalol has been found to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[3][8]

-

Inhibition of VEGFR2 Phosphorylation: α-Santalol inhibits the VEGF-induced phosphorylation of VEGFR2.[3][8]

-

Downstream Effector Inhibition: This leads to the reduced phosphorylation of downstream signaling molecules such as Akt, ERK, FAK, and Src.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of α-santalol on cancer cells. This data provides a benchmark for the potential efficacy of α-sinensal.

Table 1: Cytotoxicity of α-Santalol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A431 | Human Epidermoid Carcinoma | ~75 | 12 |

| UACC-62 | Human Melanoma | ~75 | 12 |

| PC-3 | Human Prostate Cancer | Not specified | - |

| LNCaP | Human Prostate Cancer | Not specified | - |

Data extracted from studies on α-santalol and presented as a reference for potential α-sinensal activity.[5]

Table 2: Effect of α-Santalol on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G2/M Phase (Fold Increase vs. Control) | Exposure Time (h) |

| A431 | 50 µM α-santalol | ~1.5 - 3.85 | 6 - 24 |

| UACC-62 | 50 µM α-santalol | ~1.7 - 4.06 | 6 - 24 |

Data extracted from studies on α-santalol and presented as a reference for potential α-sinensal activity.[5]

Table 3: Modulation of Signaling Proteins by α-Santalol

| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation |

| PC-3 | 20, 40 µM α-santalol | p-Akt (S473) | Decreased |

| LNCaP | 20, 40 µM α-santalol | p-Akt (S473) | Decreased |

| PC-3 | 20, 40 µM α-santalol | Survivin | Decreased |

| LNCaP | 20, 40 µM α-santalol | Survivin | Decreased |

| HUVEC | Not specified | p-VEGFR2 | Decreased |

| PC-3 | Not specified | p-mTOR | Decreased |

| LNCaP | Not specified | p-p70S6K | Decreased |

Data extracted from studies on α-santalol and presented as a reference for potential α-sinensal activity.[2][3][8]

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of α-sinensal, this section provides detailed protocols for key experiments, based on methodologies reported in the literature for α-santalol.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of α-sinensal on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of α-sinensal (e.g., 0, 10, 25, 50, 75, 100 µM) for different time points (e.g., 12, 24, 48 h).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of α-sinensal on cell cycle progression.

Protocol:

-

Seed cancer cells in a 6-well plate and treat with desired concentrations of α-sinensal for the specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by α-sinensal.

Protocol:

-

Treat cancer cells with α-sinensal as described for the cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To determine the effect of α-sinensal on the expression and phosphorylation of key signaling proteins.

Protocol:

-

Treat cells with α-sinensal and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Caspase-3, PARP, Cyclin B1, CDK1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Presumed signaling pathways modulated by α-Sinensal in cancer cells.

Caption: General experimental workflow for studying α-Sinensal's effects.

Conclusion and Future Directions

While direct experimental evidence for the anticancer mechanism of α-sinensal is currently lacking, the extensive research on its structural analogue, α-santalol, provides a strong foundation for predicting its biological activities. The data presented in this guide suggests that α-sinensal likely exerts its anticancer effects through the induction of apoptosis, G2/M cell cycle arrest, and the inhibition of critical pro-survival signaling pathways, including the PI3K/Akt/mTOR and VEGFR2 cascades.

The quantitative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers to initiate and advance the study of α-sinensal. Future research should focus on:

-

Directly investigating the effects of α-sinensal on a panel of cancer cell lines to confirm the mechanisms predicted in this guide.

-

Determining the IC50 values of α-sinensal in various cancer cell types.

-

Elucidating the precise molecular targets of α-sinensal within the identified signaling pathways.

-

Evaluating the in vivo efficacy and safety of α-sinensal in preclinical animal models of cancer.

By systematically addressing these research questions, the scientific community can fully uncover the therapeutic potential of α-sinensal as a novel anticancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening for Novel Biological Activities of alpha-Sinensal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Sinensal is a sesquiterpenoid aldehyde, recognized as a key contributor to the characteristic aroma of citrus fruits, particularly oranges.[1] While its organoleptic properties are well-established, the exploration of its broader biological activities remains an emerging field of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound, with a focus on antimicrobial and antioxidant properties. Due to the limited availability of data on the isolated compound, this guide also incorporates findings from studies on essential oils rich in this compound and proposes future research directions, including detailed experimental protocols and in silico screening approaches.

Known and Potential Biological Activities

Current research, primarily on essential oils containing this compound as a constituent, suggests potential antimicrobial and antioxidant activities.

Antimicrobial Activity

This compound is a component of essential oils that have demonstrated notable antibacterial effects. For instance, the essential oil of Cymbopogon flexuosus, which contains this compound, has shown substantial efficacy against various Gram-positive and Gram-negative bacteria, including 13 multidrug-resistant Salmonella strains.[2] Molecular docking studies suggest that bioactive compounds within this essential oil, including this compound, may exert their antimicrobial action through stable interactions with crucial bacterial proteins like PrfA and FtsZ.[2] However, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for pure this compound against a broad spectrum of microorganisms are not yet extensively documented in publicly available literature.

Antioxidant Activity

Other Potential Activities (Areas for Future Research)

Based on the activities of other structurally related sesquiterpenoids, this compound may possess other underexplored biological activities:

-

Anti-inflammatory Activity: Many terpenes exhibit anti-inflammatory properties by modulating key signaling pathways.

-

Anticancer Activity: The cytotoxicity of various essential oils and their components against different cancer cell lines has been reported.

-

Neuroprotective Effects: Some terpenes have shown promise in preclinical models of neurodegenerative diseases.

-

Metabolic Effects: The influence of terpenes on metabolic pathways is an area of growing interest.

Further research is imperative to investigate these potential activities for this compound.

Data Presentation

Due to the scarcity of quantitative data for isolated this compound, the following tables present data for an essential oil known to contain this compound. This highlights the need for further studies on the pure compound.

Table 1: Antioxidant Activity of Cymbopogon flexuosus Essential Oil [2]

| Assay | EC50 (mg/mL) | Standard (EC50 mg/mL) |

| Ferric Reducing Antioxidant Power (FRAP) | 0.196 | Vitamin C (0.086) |

| DPPH Radical Scavenging | 0.696 | BHT (0.184) |

| Nitric Oxide Radical Scavenging | 0.396 | Vitamin C (0.147) |

| Superoxide Radical Scavenging | 1.304 |

Experimental Protocols

The following are detailed methodologies for key experiments to screen for the biological activities of this compound.

Antimicrobial Activity Assays

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Broth microdilution workflow for MIC determination.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

-

Preparation of Reagents: Prepare a stock solution of this compound and a solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a control (DPPH solution and methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

DPPH radical scavenging assay workflow.

Proposed Signaling Pathway for Further Investigation

Given the potential anti-inflammatory activity of terpenes, a hypothetical signaling pathway for this compound's action could involve the inhibition of the NF-κB pathway, a key regulator of inflammation.

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound presents an intriguing profile for the discovery of novel biological activities. While its role in the aroma of citrus is well-known, its potential as an antimicrobial and antioxidant agent warrants further rigorous investigation. The current body of evidence, largely derived from essential oil studies, provides a strong rationale for pursuing studies on the isolated compound.

Future research should prioritize:

-

Isolation and Purification: Obtaining highly purified this compound to enable accurate in vitro and in vivo testing.

-

Broad-Spectrum Screening: Evaluating the antimicrobial activity of pure this compound against a wide range of clinically relevant bacteria and fungi to determine its MIC and MBC values.

-

Quantitative Antioxidant Assays: Determining the IC50 values of this compound in DPPH, ABTS, FRAP, and other relevant antioxidant assays.

-

Exploration of Novel Activities: Conducting in vitro screening for anti-inflammatory, anticancer, neuroprotective, and metabolic effects using appropriate cell-based models.

-

Mechanistic Studies: Elucidating the underlying molecular mechanisms and signaling pathways for any confirmed biological activities.

-

In Silico Studies: Employing molecular docking and other computational methods to predict potential protein targets and guide experimental design.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new natural product-based drugs and therapies.

References

The Occurrence and Distribution of α-Sinensal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analysis of α-sinensal, a sesquiterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. Primarily recognized as a key aroma compound in citrus fruits, this document explores its quantitative presence across various plant species, details the methodologies for its extraction and quantification, and elucidates its biosynthetic pathway. This guide is intended to be a comprehensive resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug development.

Introduction to α-Sinensal

α-Sinensal, with the chemical formula C₁₅H₂₂O, is an acyclic sesquiterpenoid aldehyde.[1][2] It is a significant contributor to the characteristic aroma of citrus fruits, particularly oranges.[1][3] Its pleasant citrus scent makes it a valuable compound in the flavor and fragrance industries.[4] Beyond its aromatic properties, α-sinensal has garnered interest for its potential biological activities, including antimicrobial and antioxidant effects.[4] Understanding its natural sources and distribution is crucial for its sustainable sourcing and potential applications in various fields.

Natural Sources and Distribution of α-Sinensal

α-Sinensal is predominantly found in the plant kingdom within the Citrus genus.[3] It is a well-documented component of the essential oils extracted from the peels of various orange and mandarin species.[3][5] While most abundant in Citrus, its presence in other plant families is not well-documented in current literature, suggesting a relatively limited distribution.

Quantitative Distribution of α-Sinensal

The concentration of α-sinensal can vary significantly depending on the plant species, cultivar, maturity stage, and environmental conditions. The following table summarizes the reported quantitative data for α-sinensal in the essential oils of various plants.

| Plant Species | Cultivar/Variety | Plant Part | α-Sinensal Content (%) | Analytical Method | Reference |

| Citrus sinensis (Sweet Orange) | Multiple Cultivars | Leaf Essential Oil | ~0.4 | GC-MS | [6] |

| Citrus sinensis (Sweet Orange) | Salustriana, Navelina, Sanguina | Peel (Fresh) | 3.01 - 13.77 (relative area) | GC-MS | [7] |

| Citrus reticulata (Mandarin Orange) | Not Specified | Not Specified | Present | Not Specified | [3] |

| Citrus deliciosa (Mediterranean Mandarin) | Not Specified | Not Specified | Present | Not Specified | [3] |

| Citrus limon (Lemon) | Not Specified | Not Specified | Present | Not Specified |

Biosynthesis of α-Sinensal

α-Sinensal, like all sesquiterpenoids, is derived from the isoprenoid biosynthetic pathway. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The proposed biosynthetic pathway for α-sinensal involves two key steps following the formation of FPP:

-

Formation of α-Farnesene: FPP is converted to the acyclic sesquiterpene, (E,E)-α-farnesene, a reaction catalyzed by a specific terpene synthase, (E,E)-α-farnesene synthase.[6]

-

Oxidation to α-Sinensal: It is hypothesized that α-farnesene then undergoes an oxidation reaction to form α-sinensal. This step is likely catalyzed by a cytochrome P450 monooxygenase, which is a common class of enzymes involved in the functionalization of terpenes.[8][9][10] However, a specific "α-sinensal synthase" or the precise cytochrome P450 enzyme responsible for this conversion has not yet been definitively identified and characterized in the scientific literature.

Proposed Biosynthetic Pathway Diagram

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of α-sinensal from plant materials.

Extraction of Essential Oil from Citrus Peel

This protocol describes a standard laboratory procedure for obtaining essential oil from citrus peels, a primary source of α-sinensal.

4.1.1. Materials and Equipment

-

Fresh citrus peels (e.g., Citrus sinensis)

-

Grinder or blender

-

Clevenger-type apparatus for hydrodistillation

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Distilled water

-

Glass vials for storage

4.1.2. Procedure

-

Sample Preparation: Wash fresh citrus peels thoroughly with water to remove any surface dirt. Pat dry and chop or grind the peels into small pieces to increase the surface area for extraction.

-

Hydrodistillation: Place approximately 200 g of the minced peels into a 2 L round-bottom flask and add 1 L of distilled water.

-

Apparatus Setup: Assemble the Clevenger-type apparatus with the flask, condenser, and heating mantle. Ensure all connections are secure.

-

Extraction: Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils. Continue the distillation for 3-4 hours.

-

Collection: The steam and oil vapor will condense and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Separation: Once the distillation is complete, turn off the heat and allow the apparatus to cool. Carefully collect the oil-water mixture from the trap into a separatory funnel. Allow the layers to separate completely and then drain off the aqueous layer.

-

Drying: Transfer the collected essential oil into a clean, dry vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

Quantification of α-Sinensal by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of α-sinensal in the extracted essential oil.

4.2.1. Materials and Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium or Hydrogen as carrier gas

-

α-Sinensal analytical standard

-

Hexane (GC grade)

-

Microsyringes

-

Autosampler vials

4.2.2. GC-MS Parameters

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Hold: Maintain 240°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-400 amu

4.2.3. Procedure

-

Standard Preparation: Prepare a stock solution of α-sinensal standard in hexane (e.g., 1000 µg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the extracted essential oil in hexane to a concentration that falls within the range of the calibration standards.

-

Analysis: Inject the calibration standards into the GC-MS to generate a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solution.

-

Quantification: Identify the α-sinensal peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the standard. Quantify the concentration of α-sinensal in the sample by using the calibration curve.

Experimental Workflow Diagram

Signaling Pathways

Currently, there is a lack of scientific literature describing a specific signaling role for α-sinensal in plants. While sesquiterpenes, in general, can be involved in plant defense signaling, α-sinensal is primarily recognized for its contribution to the flavor and aroma profile of citrus fruits. Further research is needed to investigate any potential roles of α-sinensal in plant physiological processes beyond its function as a secondary metabolite contributing to scent.

Conclusion

α-Sinensal is a valuable natural product predominantly found in the essential oils of Citrus species. Its biosynthesis is believed to proceed from farnesyl pyrophosphate via an α-farnesene intermediate, though the final oxidative step is yet to be fully elucidated. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of α-sinensal, which is essential for quality control in the flavor and fragrance industries and for further research into its potential biological activities. The limited distribution of this compound underscores the importance of Citrus species as its primary natural source. Future research should focus on identifying the specific enzymes involved in its biosynthesis and exploring its potential physiological roles in plants.

References

- 1. Involvement of Cytochrome P450 in Glucosinolate Biosynthesis in White Mustard (A Biochemical Anomaly) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017457) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]

- 4. This compound, 17909-77-2 [thegoodscentscompany.com]

- 5. This compound | C15H22O | CID 5281534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]

- 8. Involvement of Cytochrome P450 in Glucosinolate Biosynthesis in White Mustard (A Biochemical Anomaly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Alpha-Sinensal's role in the flavor profile of orange oil.

An In-depth Technical Guide to the Role of Alpha-Sinensal in the Flavor Profile of Orange Oil

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic flavor of orange oil is a complex mosaic derived from a diverse array of volatile and non-volatile compounds. While hydrocarbon monoterpenes like limonene constitute the vast majority of the oil by volume, the defining aroma and flavor nuances are primarily dictated by a synergistic interplay of minor, oxygenated compounds. Among these, the sesquiterpenoid aldehyde This compound ((2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal) is a key contributor. Though present in small concentrations, its potent and distinct aroma profile is integral to the authentic perception of fresh, juicy orange.

This technical guide provides a comprehensive overview of the chemical properties, biosynthetic origins, and sensory impact of this compound. It details quantitative data, standardized experimental protocols for analysis, and the biochemical pathways involved in its perception, offering a core resource for professionals in flavor science and related fields.

Chemical and Physical Properties

This compound is an acyclic sesquiterpenoid aldehyde that is isomeric with beta-sinensal. Its chemical structure and properties are fundamental to its volatility and interaction with sensory receptors.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | [2] |

| Molecular Formula | C₁₅H₂₂O | [2] |

| Molecular Weight | 218.34 g/mol | [2] |

| Appearance | Colorless to pale orange clear liquid | [1] |

| Odor Profile | Intense orange, citrus, powdery, aldehydic, juicy, mandarin, waxy, with distinct floral notes. | [3][4] |

| Flavor Profile | Orange, waxy, citrus with a peel nuance; also described as green, earthy, and peppery. | [1][3] |

| Boiling Point | 180°C @ 1.00 mm Hg | [1] |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [1][2] |

| CAS Number | 17909-77-2 | [1] |

Quantitative Analysis and Sensory Impact

While a major organoleptic contributor, this compound is a minor constituent by percentage in orange oil. Its high potency, however, makes its concentration a critical quality marker.

Concentration in Orange Oil

The concentration of this compound varies depending on the orange cultivar, maturity, and processing conditions.

| Orange Oil Source | Typical Concentration (% w/w) | Reference(s) |

| Sweet Orange Cultivars (various) | Trace levels, approx. 0.4% in some cases | |

| Maltese Sweet Orange | Average of 0.06% | |

| "Sinensal Natural Technical ex Orange" | 4.0% - 9.0% | [5] |

Sensory Threshold and Usage Levels

A formal sensory detection or recognition threshold for this compound in a standardized matrix (e.g., water) is not well-established in publicly available literature. One study noted that sinensal could not be tested for its threshold in an orange juice matrix due to impurities in the available standard compound.[6] However, its high potency is indicated by recommended usage levels in commercial applications.

| Parameter | Value | Reference(s) |

| Flavor Usage Level | Up to 40.0 ppm in the finished product | [1][3] |

| Fragrance Usage Level | Up to 5.0% in the fragrance concentrate | [1][3] |

Biosynthesis of this compound

This compound is a sesquiterpenoid, synthesized via the isoprenoid pathway in the citrus fruit peel. The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The final, key step is the conversion of FPP to this compound, a reaction catalyzed by a specific synthase.

Experimental Protocols

The analysis of this compound requires precise methodologies for extraction, quantification, and sensory characterization.

Protocol 1: Extraction and Isolation

This protocol describes a standard lab-scale method for isolating this compound from orange oil for further analysis.

-

Initial Extraction : Obtain cold-pressed orange essential oil. For isolation from peel, perform steam distillation or solvent extraction (e.g., with hexane) on fresh flavedo.

-

Fractional Distillation : Perform vacuum fractional distillation on the crude oil to separate the more volatile terpene hydrocarbons (like limonene) from the less volatile oxygenated fraction. Collect the fraction boiling at approximately 180°C at 1 mm Hg.

-

Column Chromatography :

-

Stationary Phase : Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Sample Loading : Dissolve the concentrated oxygenated fraction in a minimal amount of hexane and load it onto the column.

-

Elution : Begin elution with 100% hexane. Gradually increase the solvent polarity by introducing ethyl acetate or diethyl ether in a stepwise gradient (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

-

Fraction Collection : Collect fractions and monitor by Thin Layer Chromatography (TLC) or a rapid GC scan.

-

Pooling : Combine the fractions identified as containing this compound and remove the solvent using a rotary evaporator to yield the purified compound.

-

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dilute the orange oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range of the instrument. Add an appropriate internal standard (e.g., cyclohexanone) for semi-quantification if required.

-

GC Conditions :

-

Instrument : Agilent 7890B GC with 5977A MS detector or equivalent.

-

Column : DB-5 or HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program : Initial temperature of 35-40°C for 3 min, ramp at 6°C/min to 200°C, then ramp at 10°C/min to 250°C and hold for 3-5 min.

-

-

MS Conditions :

-

Ion Source Temperature : 230°C.

-

Transfer Line Temperature : 280°C.

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

-

Identification : Identify the this compound peak by comparing its mass spectrum and its calculated Linear Retention Index (LRI) with those of an authentic standard and/or literature values.

-

Quantification : Create a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample based on the peak area relative to the calibration curve.

Protocol 3: Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify which volatile compounds in a mixture are aroma-active.

-

Instrument Setup : Utilize a GC system equipped with an effluent splitter that directs the column output simultaneously to a detector (e.g., FID or MS) and a heated sniffing port.

-

Sample Analysis : Inject the orange oil sample under the same GC conditions as described in Protocol 5.2.

-

Olfactometry Assessment : A trained sensory panelist or assessor sniffs the effluent from the sniffing port throughout the chromatographic run.

-

Data Recording : The assessor records the time, duration, intensity, and a qualitative descriptor for each detected aroma. This can be done using specialized software that correlates the sensory event with the chromatogram.

-

Aroma Activity Identification : Correlate the retention times of detected aroma events with the peaks on the FID or MS chromatogram to identify the compounds responsible, including this compound. Methods like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by analyzing serial dilutions of the sample.

Mechanism of Sensory Perception

The perception of this compound begins with its interaction with Olfactory Receptors (ORs) located in the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. Like other odorants, this interaction triggers a G-protein-mediated signal transduction cascade.

-

Binding : this compound, a volatile molecule, binds to a specific OR, which is a G-protein coupled receptor (GPCR). A single aldehyde can be recognized by multiple ORs.

-

G-Protein Activation : This binding event causes a conformational change in the OR, activating the associated heterotrimeric G-protein, Gαolf. Gαolf releases GDP and binds GTP.

-

Second Messenger Production : The activated Gαolf-GTP complex stimulates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Channel Opening : The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the cell, causing depolarization of the OSN membrane.

-

Signal Propagation : This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic orange aroma.

Conclusion

This compound stands as a quintessential example of a high-impact, low-concentration flavor compound. Its potent, multifaceted orange and aldehydic aroma is critical for imparting the sensation of freshness and authenticity to orange oil. Understanding its chemical properties, concentration dynamics, and the precise experimental methods for its analysis is vital for quality control in the food and fragrance industries. Furthermore, elucidating its biosynthetic and sensory perception pathways provides a deeper insight into flavor chemistry and neurobiology, offering valuable knowledge for researchers and developers in related scientific fields.

References

- 1. This compound, 17909-77-2 [thegoodscentscompany.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038215) [hmdb.ca]

- 3. Fragrance University [fragranceu.com]

- 4. benchchem.com [benchchem.com]

- 5. SINENSAL NATURAL TECHNICAL (EX ORANGE) [ventos.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

Alpha-Sinensal: A Technical Guide to its Potential Antimicrobial and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Sinensal, a sesquiterpenoid aldehyde primarily known for its contribution to the characteristic aroma of citrus fruits, is a promising candidate for investigation into its potential antimicrobial and antioxidant properties. As an α,β-unsaturated aldehyde, its chemical structure suggests a potential for bioactivity, including the ability to interact with microbial components and participate in redox reactions. This technical guide provides a comprehensive overview of the current understanding of this compound's potential biological activities, outlines detailed experimental protocols for its evaluation, and presents hypothesized mechanisms of action through signaling pathway diagrams. While quantitative data for the purified compound remains to be fully elucidated, this document serves as a foundational resource to guide future research and drug development efforts.

Introduction

This compound [(2E,6E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal] is a volatile organic compound found in the essential oils of various citrus species. Its α,β-unsaturated aldehyde functional group is a key feature that may confer significant biological activity. Compounds with this moiety are known to exhibit a range of effects, including antimicrobial and antioxidant actions. The exploration of natural compounds like this compound for novel therapeutic applications is a burgeoning field, driven by the increasing need for new antimicrobial agents and antioxidants to combat drug resistance and oxidative stress-related diseases.

Potential Antimicrobial Properties

While specific studies quantifying the antimicrobial activity of isolated this compound are limited, the broader class of α,β-unsaturated aldehydes has demonstrated notable effects against a range of microorganisms. The proposed mechanism often involves the disruption of cellular membranes and interaction with intracellular components.

Quantitative Antimicrobial Data

To date, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against various microbial strains have not been extensively reported in peer-reviewed literature. The following tables are provided as a template for researchers to systematically categorize data as it becomes available.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microbial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | ||

| Bacillus subtilis | Gram-positive Bacteria | ||

| Escherichia coli | Gram-negative Bacteria | ||

| Pseudomonas aeruginosa | Gram-negative Bacteria | ||

| Candida albicans | Fungus | ||

| Aspergillus niger | Fungus |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Microbial Strain | Type | MBC/MFC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | ||

| Bacillus subtilis | Gram-positive Bacteria | ||

| Escherichia coli | Gram-negative Bacteria | ||

| Pseudomonas aeruginosa | Gram-negative Bacteria | ||

| Candida albicans | Fungus | ||

| Aspergillus niger | Fungus |

Hypothesized Antimicrobial Mechanism of Action

The antimicrobial activity of α,β-unsaturated aldehydes is often attributed to their ability to interact with cellular membranes, leading to increased permeability and disruption of cellular integrity.[1] This can result in the leakage of intracellular components and ultimately, cell death.[1]

Hypothesized antimicrobial action of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution (or a working solution) to well 1.

-

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Potential Antioxidant Properties

The conjugated double bond system and the aldehyde group in this compound suggest it may possess antioxidant activity through various mechanisms, including radical scavenging and modulation of cellular antioxidant pathways.

Quantitative Antioxidant Data

Similar to its antimicrobial properties, specific quantitative data on the antioxidant activity of purified this compound, such as IC50 values from DPPH and ABTS assays, are not yet well-documented. The tables below are provided for the compilation of future experimental findings.

Table 3: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) | Reference |

Table 4: ABTS Radical Cation Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Positive Control (e.g., Trolox) IC50 (µg/mL) | Reference |

Potential Antioxidant Signaling Pathway: Keap1-Nrf2-ARE

A plausible mechanism for the antioxidant effect of this compound at a cellular level is through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to electrophiles or oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1-Nrf2-ARE signaling pathway.

Experimental Protocols for Antioxidant Activity

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of this compound or a positive control (e.g., ascorbic acid) to the wells.

-

For the blank, use 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the this compound dilutions or a positive control (e.g., Trolox).

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Conclusion and Future Directions

This compound represents a molecule of interest for the development of new antimicrobial and antioxidant agents. Its chemical structure as an α,β-unsaturated aldehyde provides a strong rationale for these potential biological activities. However, there is a clear need for rigorous scientific investigation to quantify its efficacy and elucidate its precise mechanisms of action.

Future research should focus on:

-

Quantitative analysis: Determining the MIC, MBC, and IC50 values of purified this compound against a wide panel of clinically relevant microorganisms and in various antioxidant assays.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both microbial and mammalian cells.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of infection and oxidative stress-related diseases.

This technical guide provides the foundational knowledge and experimental framework necessary to advance our understanding of this compound and unlock its therapeutic potential.

References

Investigating the genetic regulation of alpha-Sinensal production in citrus.

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Sinensal is a key sesquiterpenoid aldehyde that contributes significantly to the characteristic aroma and flavor profile of many citrus species. Its antioxidant properties also make it a compound of interest for the pharmaceutical and nutraceutical industries. Understanding the intricate genetic and molecular mechanisms that govern its production is paramount for the targeted breeding of citrus varieties with enhanced aroma profiles and for the metabolic engineering of α-sinensal in microbial systems. This technical guide provides an in-depth overview of the biosynthesis of α-sinensal, the genetic regulation of this pathway, and detailed experimental protocols for its investigation.

The Biosynthesis of α-Sinensal: A Multi-Step Enzymatic Cascade

The production of α-sinensal in citrus originates from the general isoprenoid pathway, which synthesizes the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via the methylerythritol phosphate (MEP) pathway in the plastids and the mevalonate (MVA) pathway in the cytoplasm.

The biosynthesis of α-sinensal, a C15 sesquiterpenoid, proceeds from the condensation of two molecules of IPP with one molecule of DMAPP to form geranyl pyrophosphate (GPP), which is then converted to farnesyl pyrophosphate (FPP).[1] FPP serves as the immediate precursor for a vast array of sesquiterpenes. The final and committing step in α-sinensal biosynthesis is catalyzed by a specific sesquiterpene synthase. While the terpene synthase (TPS) responsible for the production of the related sesquiterpene valencene, CsTPS1, has been well-characterized, the specific enzyme that synthesizes α-sinensal has not yet been definitively identified.[2][3] It is hypothesized that a multi-product TPS enzyme may be responsible for its formation.

Genetic Regulation of Sesquiterpenoid Biosynthesis in Citrus

The expression of genes involved in the terpene biosynthetic pathway is tightly regulated at the transcriptional level. Several families of transcription factors have been implicated in the control of terpene synthase gene expression in citrus, including the APETALA2/ethylene-responsive factor (AP2/ERF), MYB, and basic helix-loop-helix (bHLH) families.[4]

Ethylene, a key plant hormone involved in fruit ripening, has been shown to induce the expression of CsTPS1 and the accumulation of valencene.[2] This suggests a potential role for ethylene signaling in the regulation of other sesquiterpene synthases as well. Quantitative Trait Loci (QTL) mapping studies in citrus have identified several genomic regions associated with the content of various sesquiterpenes, providing a starting point for the identification of candidate genes and regulatory elements controlling α-sinensal production.[5][6]

Quantitative Data on α-Sinensal in Citrus

The concentration of α-sinensal varies significantly among different citrus species, varieties, and tissues, as well as during fruit development. The peel is generally the primary site of accumulation.

| Citrus Variety | Tissue | α-Sinensal Concentration | Reference |

| Citrus sinensis (Sweet Orange) | Fruit | 1.0 - 2.0 ppm | [7] |

| Citrus reticulata (Mandarin) | Fruit | Data Available | [8] |

| Citrus deliciosa (Willowleaf Mandarin) | Fruit | Data Available | [8] |

| Somatic Hybrid (Lime x Grapefruit) | Peel | Present (absent in parents) | [9] |

Table 1: α-Sinensal Concentration in Various Citrus Species and Hybrids. Note: "Data Available" indicates that the compound has been reported in the species, but specific quantitative data was not found in the cited literature.

Experimental Protocols

Quantification of α-Sinensal by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and quantification of α-sinensal from citrus peel.

1. Sample Preparation and Extraction:

-

Cryogenically grind fresh citrus peel to a fine powder in liquid nitrogen.

-

Perform hydrodistillation of the peel powder using a Clevenger-type apparatus to extract the essential oil.[10]

-